1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea

Medicinal chemistry Kinase inhibitor design Lead optimization

1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea (CAS 61365-09-1; molecular formula C₁₀H₇Cl₂N₃O₂; MW 272.09 g/mol) is a diaryl urea derivative that belongs to the broader class of isoxazolyl-phenylurea kinase modulators and anti-mycobacterial chemotypes. The compound features an unsubstituted 1,2-oxazol-3-yl (isoxazol-3-yl) heterocycle linked via a urea bridge to a 3,4-dichlorophenyl ring.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.08 g/mol
CAS No. 61365-09-1
Cat. No. B4541673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
CAS61365-09-1
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=NOC=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(5-8(7)12)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16)
InChIKeyLSKZDQMPCSMAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea (CAS 61365-09-1) for Research Procurement: Core Structural Identity and Pharmacological Context


1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea (CAS 61365-09-1; molecular formula C₁₀H₇Cl₂N₃O₂; MW 272.09 g/mol) is a diaryl urea derivative that belongs to the broader class of isoxazolyl-phenylurea kinase modulators and anti-mycobacterial chemotypes [1]. The compound features an unsubstituted 1,2-oxazol-3-yl (isoxazol-3-yl) heterocycle linked via a urea bridge to a 3,4-dichlorophenyl ring. This precise substitution pattern is encompassed within the scope of patent families directed toward Raf kinase and p38 kinase modulation, and the compound shares a core chemotype with isoxazole-carboxylate urea derivatives that have demonstrated sub-μg/mL activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis [2]. The 3,4-dichloro arrangement and the absence of additional substituents on the isoxazole ring confer a compact, low-molecular-weight scaffold that differentiates it from bulkier, 5-substituted analogs commonly employed in kinase programs.

Why Generic 3,4-Dichlorophenyl-Urea or Isoxazolyl-Urea Analogs Cannot Substitute for CAS 61365-09-1 in Research Procurement


Within the isoxazolyl-phenylurea chemotype, subtle alterations to the dichlorophenyl substitution pattern and the isoxazole ring substitution state produce marked shifts in biological target engagement and potency. For instance, relocation of the chlorine atoms from the 3,4- to the 2,4- or 3,5-positions generates regioisomers that are expected to occupy distinct binding conformations in kinase ATP pockets, while introduction of 5-methyl or 5-tert-butyl groups on the isoxazole — as in the widely studied FLT3 and Raf inhibitor series — significantly increases molecular weight (286–328 g/mol vs. 272 g/mol) and alters both pharmacokinetic properties and off-target profiles [1]. Class-level evidence from anti-tubercular isoxazole-urea libraries demonstrates that the 3,4-dichlorophenyl motif yields a 4-fold potency advantage over the 4-chlorophenyl congener (MIC 0.25 μg/mL vs. 1 μg/mL), underscoring that even single-atom halogen modifications produce non-linear activity changes [2]. Consequently, procurement of CAS 61365-09-1 as a specific, unsubstituted isoxazole reference compound is essential for structure-activity relationship (SAR) studies aiming to decouple the contributions of the isoxazole ring from those of its 5-substituent.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea (CAS 61365-09-1) Against Closest Analogs


Molecular Weight Advantage of Unsubstituted Isoxazole Core vs. 5-Substituted Kinase-Targeted Analogs

The target compound (CAS 61365-09-1) possesses a molecular weight of 272.09 g/mol, which is 14 g/mol lower than the 5-methyl analog (CAS 55808-50-9, MW 286.11 g/mol) and 56 g/mol lower than the 5-tert-butyl analog (CAS 55808-73-6, MW 328.19 g/mol) . In kinase inhibitor development, a molecular weight below 300 g/mol is a recognized predictor of improved ligand efficiency (LE) and passive membrane permeability, both critical for cellular target engagement [1]. The absence of the 5-substituent eliminates a source of steric clash in the hinge-binding region, potentially conferring a more favorable fit for kinases with a constrained adenine pocket.

Medicinal chemistry Kinase inhibitor design Lead optimization

Regioisomeric Dichlorophenyl Substitution: Predicted Differential Binding Affinity vs. 2,4- and 3,5-Dichloro Analogs

The 3,4-dichlorophenyl substitution of CAS 61365-09-1 is distinct from the 2,4-dichloro (CAS N/A) and 3,5-dichloro (CAS N/A) regioisomers. In the closely related adenosine A₃ receptor antagonist series, the 3,4-dichlorophenyl-isoxazole carboximidamide K18 exhibited sub-μM competitive antagonism (Kᵢ < 1 μM) while demonstrating A₃ selectivity [1]. This SAR suggests that the 3,4-dichloro vector projects pharmacophoric chlorine atoms into distinct sub-pockets that are not accessible to the 3,5-dichloro geometry, as inferred from computational docking studies of analogous compounds against the A₃ receptor orthosteric site [1].

Receptor binding Selectivity profiling Isoxazole SAR

Class-Level Anti-Tubercular Potency: 3,4-Dichlorophenyl-Urea Pharmacophore Delivers 4-Fold MIC Improvement Over Monochloro Congener

In a systematically evaluated library of isoxazole-3-carboxylic acid methyl ester-based urea derivatives tested against drug-susceptible M. tuberculosis H37Rv, the 3,4-dichlorophenyl-substituted urea derivative achieved a minimum inhibitory concentration (MIC) of 0.25 μg/mL, compared to 1.0 μg/mL for the 4-chlorophenyl analog — representing a 4-fold potency gain attributable solely to the addition of the second chlorine atom [1]. The same study further demonstrated that the 1,4-linked analog of the 3,4-dichlorophenyl urea derivative exhibited improved selectivity index over Vero cells, establishing this substitution pattern as optimal within the evaluated series [1].

Antitubercular drug discovery MmpL3 inhibition Drug-resistant TB

Patent-Documented Kinase Inhibitor Scaffold Coverage: Unsubstituted Isoxazole as a Core Chemotype in Raf/p38 Modulation

US Patent 7,750,160 B2 (Ambit Biosciences) explicitly claims isoxazolyl urea derivatives encompassing the unsubstituted isoxazol-3-yl urea pharmacophore present in CAS 61365-09-1 as modulators of multiple kinases including Raf, p38, and FLT3 [1]. Within this patent family, related isoxazolyl-phenylurea compounds have demonstrated Raf kinase IC₅₀ values of 540 nM and p38α IC₅₀ values of 360 nM in biochemical assays [2]. While the specific IC₅₀ of CAS 61365-09-1 is not publicly disclosed, its structural inclusion in the patented Markush claims establishes it as a core scaffold from which these known active analogs were derived, distinguishing it from non-isoxazole urea bioisosteres that lack hinge-binding heterocycle recognition.

Raf kinase inhibition p38 MAPK Cancer therapeutics

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea (CAS 61365-09-1)


Minimal Pharmacophore Control in Kinase Inhibitor SAR Campaigns

In medicinal chemistry programs targeting Raf, p38, or FLT3 kinases, CAS 61365-09-1 serves as the unsubstituted isoxazole hinge-binder control. Its compact MW of 272 g/mol and absence of 5-alkyl substituents allow researchers to isolate the contribution of the isoxazole ring to target binding from the steric and electronic effects of 5-substituents found in potent analogs such as 1-(5-tert-butylisoxazol-3-yl)-3-(4-phenoxyphenyl)urea (Raf IC₅₀ = 540 nM) [1]. Paired procurement of CAS 61365-09-1 alongside its 5-methyl (CAS 55808-50-9) and 5-tert-butyl (CAS 55808-73-6) analogs enables a systematic, three-point SAR series to map the binding site tolerability of the isoxazole 5-position. [1]

Anti-Tubercular Lead Optimization Starting from a Validated Dichlorophenyl Pharmacophore

The 3,4-dichlorophenyl-urea motif has been independently validated in isoxazole-carboxylate anti-TB libraries, where the 3,4-dichloro analog achieves an MIC of 0.25 μg/mL — a 4-fold improvement over the 4-chloro congener (MIC = 1.0 μg/mL) [2]. CAS 61365-09-1 provides the dichlorophenyl-urea-isoxazole core devoid of the carboxylate ester, making it an ideal reference scaffold for evaluating whether the ester moiety contributes to anti-mycobacterial activity via a prodrug mechanism or if the urea-isoxazole core is independently sufficient. The compound can be directly tested against drug-resistant M. tuberculosis strains to assess baseline activity of the unsubstituted pharmacophore. [2]

Regioisomeric Selectivity Mapping for GPCR and Kinase Target Deconvolution

The 3,4-dichloro substitution pattern on the phenyl ring has been associated with sub-μM A₃ adenosine receptor antagonism in related chemotypes, while the 2,3- and 3,5-dichloro regioisomers lack documented activity [3]. CAS 61365-09-1, together with its 2,4-dichloro and 3,5-dichloro N-isoxazolyl-urea regioisomers, can be used in a defined, three-compound panel for chemoproteomic profiling or thermal shift assays to identify targets whose engagement is uniquely dependent on the chlorine position. This regioisomeric panel approach enables target deconvolution with higher resolution than single-compound screening. [3]

Computational Chemistry and Docking Template for Isoxazole-Urea Scaffold Development

The structural simplicity of CAS 61365-09-1 (no rotatable bonds beyond the urea linkage; topological polar surface area ~78 Ų) makes it an ideal template for molecular docking and free-energy perturbation (FEP) calculations . Its well-defined, rigid geometry enables accurate calculation of the binding free energy contribution of the isoxazole ring and the 3,4-dichlorophenyl group at kinase and GPCR binding sites before committing synthetic resources to larger, substituted analogs. Procurement of high-purity (>95%) CAS 61365-09-1 is essential for co-crystallization trials where unambiguous electron density for the core scaffold is required.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.